molecular formula C12H13F3N2O2 B2717165 (Z)-(ethyl N-[(Z)-4-(trifluoromethyl)benzoyl]ethanecarbohydrazonate) CAS No. 477862-20-7

(Z)-(ethyl N-[(Z)-4-(trifluoromethyl)benzoyl]ethanecarbohydrazonate)

Cat. No.: B2717165
CAS No.: 477862-20-7
M. Wt: 274.243
InChI Key: GPERAPHAUXRALL-PXNMLYILSA-N
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Description

Ethyl (1Z)-N-[4-(trifluoromethyl)benzoyl]ethanehydrazonate is a chemical compound characterized by the presence of a trifluoromethyl group attached to a benzoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-(ethyl N-[(Z)-4-(trifluoromethyl)benzoyl]ethanecarbohydrazonate) typically involves the reaction of ethyl hydrazinecarboxylate with 4-(trifluoromethyl)benzoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

On an industrial scale, the production of (Z)-(ethyl N-[(Z)-4-(trifluoromethyl)benzoyl]ethanecarbohydrazonate) may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1Z)-N-[4-(trifluoromethyl)benzoyl]ethanehydrazonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethylbenzoic acid derivatives, while reduction can produce ethanehydrazine derivatives.

Scientific Research Applications

Ethyl (1Z)-N-[4-(trifluoromethyl)benzoyl]ethanehydrazonate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: The compound is used in the development of new materials with unique properties, such as enhanced thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of (Z)-(ethyl N-[(Z)-4-(trifluoromethyl)benzoyl]ethanecarbohydrazonate) involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The benzoyl moiety may interact with enzymes or receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethylbenzene: A simpler compound with a trifluoromethyl group attached to a benzene ring.

    Trifluoromethylbenzoic acid: Contains a carboxyl group in place of the ethanehydrazonate moiety.

    Trifluoromethylphenylhydrazine: Similar structure but with a hydrazine group instead of the ethanehydrazonate.

Uniqueness

Ethyl (1Z)-N-[4-(trifluoromethyl)benzoyl]ethanehydrazonate is unique due to the combination of the trifluoromethyl group and the ethanehydrazonate moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

ethyl (1Z)-N-[4-(trifluoromethyl)benzoyl]ethanehydrazonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O2/c1-3-19-8(2)16-17-11(18)9-4-6-10(7-5-9)12(13,14)15/h4-7H,3H2,1-2H3,(H,17,18)/b16-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPERAPHAUXRALL-PXNMLYILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=NNC(=O)C1=CC=C(C=C1)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C(=N\NC(=O)C1=CC=C(C=C1)C(F)(F)F)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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